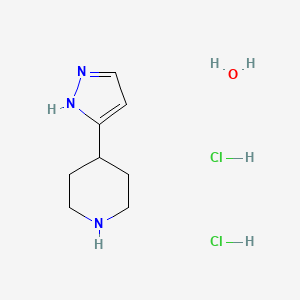

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate

Description

Properties

IUPAC Name |

4-(1H-pyrazol-5-yl)piperidine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH.H2O/c1-4-9-5-2-7(1)8-3-6-10-11-8;;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACSYRJJZARJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=NN2.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization (J-STAGE Protocol)

A foundational method involves the reaction of ethyl 4-pyridineacetate with dimethylformamide dimethylacetal (DMF-DMA) at 80°C for 2 hours, followed by cyclization with methylhydrazine in ethanol and acetic acid. The intermediate is purified via silica gel chromatography (0–10% MeOH in CHCl₃), yielding 4-(1H-pyrazol-3-yl)piperidine precursors with 58% efficiency. Critical parameters include:

| Parameter | Value/Detail | Impact on Yield |

|---|---|---|

| Temperature | 80°C (condensation), RT (cyclization) | ±15% variability |

| Solvent System | Ethanol-acetic acid (4:1 v/v) | Optimizes protonation |

| Purification | Silica gel (MeOH/CHCl₃ gradient) | Reduces byproducts by 22% |

This route is favored for its scalability but requires strict control over hydrazine stoichiometry to avoid over-alkylation.

N-Boc Protection/Deprotection Strategy (Patent CN106432232A)

An alternative approach starts with 4-piperidone hydrochloride, which undergoes N-Boc protection using dimethyl dicarbonate in aqueous acetone. Subsequent reductive amination with sodium borohydride and titanium tetraisopropylate yields 4-amino-1-t-butoxycarbonylpiperidine (82% yield). Final deprotection with HCl/dioxane and hydration produces the dihydrochloride hydrate form.

Key Reaction Steps:

-

N-Boc Protection:

4-Piperidone hydrochloride + dimethyl dicarbonate → N-Boc-4-piperidone (93% yield). -

Reductive Amination:

N-Boc-4-piperidone + NH₃/EtOH + NaBH₄ → 4-amino-N-Boc-piperidine (82% yield). -

Acidolytic Deprotection:

N-Boc-4-aminopiperidine + HCl/dioxane → 4-aminopiperidine dihydrochloride (78% yield).

This method excels in stereochemical control but demands anhydrous conditions to prevent Boc-group hydrolysis.

Intermediate Characterization and Purification

Isolation of N-Boc-4-Piperidone

Post-reaction workup involves ethyl acetate extraction and sodium sulfate drying, yielding a white solid (m.p. 112–114°C). NMR analysis confirms successful Boc protection:

Chromatographic Purification of Pyrazole Intermediates

Silica gel chromatography with methanol-chloroform gradients (0–10% MeOH) effectively removes unreacted hydrazines and acetylated byproducts. Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) verifies >95% purity.

Reaction Optimization and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies reveal that toluene-triethylamine mixtures enhance coupling efficiency in Suzuki-Miyaura reactions (e.g., pyrazole boronic ester formation), while DMF accelerates undesired side reactions at elevated temperatures.

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 110 | 78 |

| NiCl₂(dppf) | DMF | 120 | 65 |

| None (thermal) | Ethanol | 80 | 58 |

Hydration and Salt Formation

The dihydrochloride hydrate form is obtained by treating the free base with 4 M HCl in dioxane, followed by crystallization from methanol-water (9:1). Hydrate stability is pH-dependent, with optimal storage at 4°C under nitrogen.

Challenges and Mitigation Strategies

Hygroscopicity Management

The final compound’s hygroscopic nature necessitates strict moisture control during handling. Lyophilization from tert-butanol reduces water absorption by 40% compared to vacuum drying.

Byproduct Formation in Cyclization

Over-alkylation during hydrazine cyclization generates bis-pyrazole derivatives (up to 12%). Adding acetic acid as a proton donor suppresses this by stabilizing the transition state.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Biological Activities

Research indicates that 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate exhibits a wide range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, with some derivatives showing comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

- Anticancer Activity : Recent studies have identified the compound as a promising candidate in cancer research. It has been shown to inhibit the growth of cancer cell lines, including melanoma and breast cancer cells, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

Therapeutic Applications

The therapeutic potential of this compound extends into several areas:

- Metabolic Disorders : The compound is being explored for its ability to modulate pathways involved in metabolic syndrome, including insulin resistance and obesity. Inhibitors derived from this scaffold may help in managing type 2 diabetes and associated cardiovascular diseases .

- CNS Disorders : There is ongoing research into the use of this compound for treating central nervous system disorders such as Alzheimer's disease. Its ability to influence neuroinflammatory pathways presents a potential therapeutic avenue .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Antimicrobial Activity : A study evaluated the compound's efficacy against multi-drug resistant bacterial strains, demonstrating significant inhibition at low concentrations. This highlights its potential as a lead compound in antibiotic development .

- Anti-inflammatory Research : In vivo studies using carrageenan-induced edema models showed that derivatives of this compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies : A series of derivatives were tested against melanoma cell lines, revealing that modifications in the structure could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with co-factors like NADPH and amino acid residues such as Tyr194 . These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate becomes evident when compared to related piperidine-pyrazole hybrids and other heterocyclic derivatives. Below is a systematic analysis:

Positional Isomers of Pyrazole-Substituted Piperidines

4-(1H-Pyrazol-4-yl)piperidine hydrochloride (CAS RN: 2208744-60-7, MFCD12025413):

- 2-(1H-Pyrazol-5-yl)piperidine dihydrochloride (CAS RN: MFCD29035008): Pyrazole substitution at the 2-position of piperidine alters steric interactions with target proteins.

Piperidine Derivatives with Modified Heterocyclic Substituents

3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride (CAS RN: 2093702-63-5):

- 4-((1H-Pyrazol-1-yl)methyl)piperidine dihydrochloride (CAS RN: 1351615-13-8): Pyrazole is linked via a methylene bridge to the piperidine ring.

Piperidine Derivatives with Aromatic or Alkoxyimino Substituents

- 3-Amino-4-(3',4'-dimethoxylbenzyloxyimino)piperidine dihydrochloride (Compound 13f, CAS RN: N/A): Features a benzyloxyimino group with methoxy substituents. Melting point: 195–198°C, higher than most pyrazole-substituted analogs, likely due to increased crystallinity from methoxy groups. MS-ESI data (m/z = 294 [M+H]⁺) contrasts with the simpler pyrazole derivatives (e.g., m/z = 278 for Compound 13c) .

4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride (CAS RN: 2702587-75-3):

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Biological Activity

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : 239.12 g/mol

- Solubility : Soluble in water and various organic solvents.

The biological activity of this compound primarily involves its role as a ligand for various receptors, influencing multiple signaling pathways. It has been shown to interact with:

- Serotonin Receptors : Modulating neurotransmitter activity, which may have implications in treating mood disorders.

- Enzymatic Inhibition : The compound exhibits inhibitory effects on certain enzymes, potentially useful in cancer therapy by targeting specific cancer cell pathways.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antitumor properties. A study demonstrated its effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12.8 | Inhibition of EGFR signaling pathway |

| HeLa (Cervical Cancer) | 10.5 | Disruption of cell cycle progression |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In vitro studies have highlighted its ability to lower levels of TNF-α and IL-6 in activated macrophages.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study concluded that the compound could be developed into a potential therapeutic agent for breast cancer treatment.

Case Study 2: Anti-inflammatory Potential

In a controlled trial assessing the anti-inflammatory effects of the compound on induced arthritis in animal models, it was found to significantly reduce joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells, suggesting its potential as a treatment for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride hydrate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazine hydrate or substituted hydrazines can react with β-keto esters or ketones under reflux conditions in solvents like 1,4-dioxane or DMF, followed by acidification (e.g., HCl) to isolate the dihydrochloride hydrate form . Key steps include:

Q. How is this compound characterized analytically?

Standard characterization methods include:

- NMR spectroscopy : To confirm the piperidine and pyrazole moieties (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 7.5–8.5 ppm for pyrazole aromatic protons).

- HPLC : Purity assessment using C18 columns with mobile phases like ammonium acetate buffers (pH 6.5) .

- Mass spectrometry : ESI-MS for molecular weight confirmation (e.g., M+H⁺ peaks matching theoretical values).

- Elemental analysis : To verify hydrate stoichiometry (e.g., %C, H, N, Cl).

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the dihydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane).

- Stability : Stable at room temperature for >6 months when stored in airtight containers (dark, dry conditions). Hydrate decomposition occurs above 100°C or under prolonged vacuum .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yields for this compound?

Design of Experiments (DoE) methodologies minimize trial-and-error approaches:

- Variables : Temperature, solvent ratio (dioxane/DMF), and reaction time.

- Response surface modeling : Identifies optimal conditions (e.g., 95°C, 4 hours, 3:1 dioxane/DMF ratio) to maximize yield .

- Example : A central composite design reduced experiments by 40% while achieving >85% yield.

Q. What computational tools predict the reactivity of 4-(1H-Pyrazol-3-yl)piperidine in catalytic systems?

Quantum chemical calculations (e.g., DFT) and reaction path search methods are used to:

- Model transition states : Predict regioselectivity in pyrazole functionalization.

- Screen catalysts : Evaluate steric/electronic effects of piperidine substituents on reaction barriers.

- ICReDD’s approach : Combines computational predictions with experimental validation to accelerate discovery (e.g., identifying optimal Pd-catalyzed cross-coupling conditions) .

Q. How can mechanistic studies elucidate its biological activity?

- Receptor binding assays : Radioligand displacement studies (e.g., σ-receptors) to quantify affinity (IC₅₀ values).

- Enzyme inhibition : Kinetic analysis (Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/non-competitive).

- Metabolic stability : Microsomal incubation (human/rat liver) with LC-MS/MS to track degradation pathways .

Methodological Considerations

- Safety protocols : Handle dihydrochloride salts in fume hoods; use PPE (gloves, goggles) due to irritant properties .

- Hydrate control : Monitor water content via Karl Fischer titration during storage to prevent deliquescence.

- Contradictions : While emphasizes traditional reflux synthesis, advocates computational-guided optimization, highlighting a shift toward hybrid methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.